![molecular formula C24H19BrN4OS B2939108 N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide CAS No. 422290-07-1](/img/structure/B2939108.png)
N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide
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Overview
Description
N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide is a complex organic compound with a unique structure that includes a triazatetracyclic core
Preparation Methods
The synthesis of N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazatetracyclic core: This can be achieved through a series of cyclization reactions involving appropriate precursors such as o-phenylenediamines and o-cyanobenzaldehydes.
Introduction of the bromo group: Bromination of the triazatetracyclic core using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the benzyl group: This step involves the reaction of the bromo-substituted triazatetracyclic core with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the sulfanylacetamide moiety: This can be achieved by reacting the intermediate with thioacetic acid followed by methylation using methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide can be compared with other triazatetracyclic compounds such as:
- N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide .
- 8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-9-thiol .
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide is a complex organic compound with a unique molecular structure characterized by a tricyclic core and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound features a triazatetracyclic framework , which contributes to its reactivity and biological activity. The synthesis of this compound typically involves several steps:
- Formation of the Tricyclic Core : Utilizing precursors such as o-phenylenediamines and o-cyanobenzaldehydes.
- Bromination : Introducing the bromo group through reactions with bromine or N-bromosuccinimide (NBS).
- Formation of the Sulfanyl Group : Achieved by reacting with thioacetic acid followed by methylation using methyl iodide.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In a study screening various compounds against Staphylococcus aureus, some derivatives demonstrated notable inhibitory effects.
- The presence of the tricyclic structure may enhance membrane permeability and interaction with bacterial enzymes.
Antioxidant Activity
The antioxidant capacity of related compounds has been evaluated using assays such as DPPH and ABTS radical scavenging:
Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
---|---|---|
Compound A | 93.75 ± 0.47 | 7.12 ± 2.32 |
Compound B | 64.5 - 81 | Not specified |
These results suggest that modifications in the molecular structure can lead to enhanced antioxidant properties .
Anti-inflammatory Effects
In vitro studies have shown that certain derivatives possess anti-inflammatory properties by inhibiting lipoxygenase (LOX) activity:
- IC50 values for selected compounds ranged from 10 µM to higher concentrations depending on the specific structure and substituents.
- The mechanism is believed to involve the modulation of inflammatory pathways through enzyme inhibition .
Anthelmintic Activity
A recent study identified anthelmintic activity using Caenorhabditis elegans as a model organism:
- Compounds were screened for their ability to paralyze or kill nematodes.
- The results indicated that specific structural features are crucial for enhancing efficacy against helminths .
Study on Antimicrobial Activity
In a controlled experiment, N-benzyl derivatives were tested against various microbial strains:
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
- : The tricyclic structure enhances interaction with bacterial cell walls.
Study on Antioxidant Properties
A comparative analysis was conducted on several N-benzyl derivatives:
- Results : The most potent antioxidant was found to inhibit lipid peroxidation significantly.
- : Structural modifications can lead to improved antioxidant efficacy.
Properties
IUPAC Name |
N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4OS/c1-28(14-16-7-3-2-4-8-16)22(30)15-31-24-27-19-12-11-17(25)13-18(19)23-26-20-9-5-6-10-21(20)29(23)24/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXMVXFELTTXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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